molecular formula C13H18N2O2 B14926865 (2E)-3-(5-methylfuran-2-yl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

(2E)-3-(5-methylfuran-2-yl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

Katalognummer: B14926865
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: XJLFUWIRZUPACR-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(5-METHYL-2-FURYL)-1-(4-METHYLPIPERAZINO)-2-PROPEN-1-ONE is an organic compound that features a furan ring and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-METHYL-2-FURYL)-1-(4-METHYLPIPERAZINO)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.

    Attachment of the Piperazine Moiety: This can be achieved through nucleophilic substitution reactions where the piperazine ring is introduced to the furan derivative.

    Formation of the Propenone Linkage: The final step involves forming the propenone linkage through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the propenone linkage.

    Substitution: The piperazine moiety may undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Could be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development:

Industry

    Material Science: Could be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. Generally, it could involve:

    Molecular Targets: Binding to enzymes or receptors.

    Pathways Involved: Inhibition or activation of specific biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-3-(5-METHYL-2-FURYL)-1-(4-METHYLPIPERIDINO)-2-PROPEN-1-ONE: Similar structure but with a piperidine ring instead of piperazine.

    (E)-3-(5-METHYL-2-FURYL)-1-(4-METHYLMORPHOLINO)-2-PROPEN-1-ONE: Similar structure but with a morpholine ring.

Uniqueness

The presence of the piperazine moiety in (E)-3-(5-METHYL-2-FURYL)-1-(4-METHYLPIPERAZINO)-2-PROPEN-1-ONE may confer unique biological activities compared to its analogs.

Eigenschaften

Molekularformel

C13H18N2O2

Molekulargewicht

234.29 g/mol

IUPAC-Name

(E)-3-(5-methylfuran-2-yl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C13H18N2O2/c1-11-3-4-12(17-11)5-6-13(16)15-9-7-14(2)8-10-15/h3-6H,7-10H2,1-2H3/b6-5+

InChI-Schlüssel

XJLFUWIRZUPACR-AATRIKPKSA-N

Isomerische SMILES

CC1=CC=C(O1)/C=C/C(=O)N2CCN(CC2)C

Kanonische SMILES

CC1=CC=C(O1)C=CC(=O)N2CCN(CC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.